REACTION_CXSMILES
|
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[N:3]=[C:2]1[NH:10]C(=O)C.O.[OH-].[Li+]>CO>[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[N:3]=[C:2]1[NH2:10] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=NC=2C=NC=CC21)NC(C)=O
|
Name
|
lithium hydroxide hydrate
|
Quantity
|
7.08 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
lithium hydroxide hydrate
|
Quantity
|
7.48 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 40° C
|
Type
|
WAIT
|
Details
|
After 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 50° C. for 20 h
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with DCM/MeOH (˜10:1, 500 mL)
|
Type
|
CUSTOM
|
Details
|
The undissolved material was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel (eluted with 2% to 10% MeOH in DCM)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=2C=NC=CC21)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |